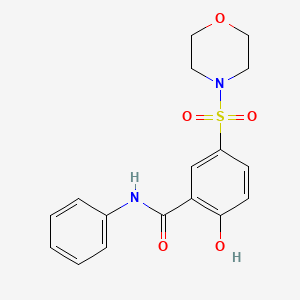

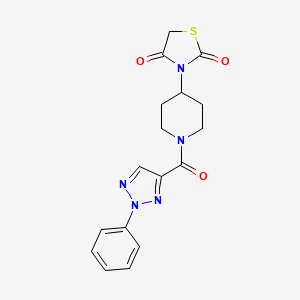

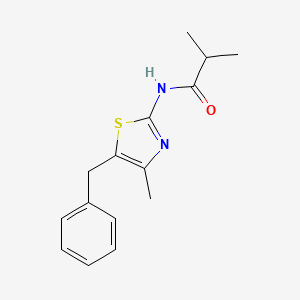

2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves catalytic systems or cascade reactions. For instance, the synthesis of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate involves reacting 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid . These methods suggest that the synthesis of 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide could also be achieved through cascade reactions or by employing suitable catalysts.Molecular Structure Analysis

The molecular structure of compounds related to 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide is often characterized by extensive hydrogen-bonding and potential for supramolecular assembly . This implies that 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide may also form similar supramolecular structures due to its functional groups .Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide include electrochemical cleavage, where the position of the sulfo substituent and the pH significantly impact the behavior of these compounds. The electrochemical reduction of azo compounds leads to the formation of amino salicylic acid and sulfanilic acid, suggesting that 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide could undergo similar redox transformations.Physical And Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide can be inferred from their reactivity and molecular interactions. For instance, the antimicrobial activity of sulfonamides based on hydroxybenzaldehyde and hydroxybenzoic acid scaffolds indicates that the presence of sulfo and hydroxy groups can impart significant biological activity.Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

The compound and its derivatives have been pivotal in synthetic chemistry, showcasing their utility in creating complex molecules and facilitating novel reactions. For instance, the tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) reacts with morpholinosulfur trifluoride (MOST) to yield adducts of (morpholino)(phenyl)carbene with PF5 as major products, demonstrating a novel synthetic route to carbene adducts with phosphorus pentafluoride (Guzyr et al., 2013). This highlights the compound's role in advancing understanding of chemical synthesis and reaction mechanisms.

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide have shown promise in various pharmacological applications. Research into the gastroprokinetic activity of related compounds, such as N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide, has elucidated their potential in addressing gastrointestinal motility disorders, offering insights into their therapeutic utility (Kalo et al., 1995).

Antimicrobial and Antifungal Activities

Compounds structurally related to 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide have been explored for their antimicrobial and antifungal properties. Novel crystalline forms of derivatives have been claimed for treating a range of disorders, including asthma and depression, showcasing the compound's versatility in drug development (Norman, 2008).

Biosensors and Analytical Applications

The compound's derivatives have also found applications in the development of biosensors, demonstrating their utility in sensitive and selective detection of biological and chemical species. For example, a high sensitive biosensor based on a modified electrode for the simultaneous determination of glutathione and piroxicam has been developed, highlighting the compound's potential in analytical chemistry (Karimi-Maleh et al., 2014).

Direcciones Futuras

The synthesis of new organic compounds and their complexes, which often exhibit higher biological activity than the initial compounds, is an important area of research . Therefore, future research could focus on the synthesis, characterization, and evaluation of 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide and its potential applications in medicinal chemistry, drug development, and material science.

Propiedades

IUPAC Name |

2-hydroxy-5-morpholin-4-ylsulfonyl-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c20-16-7-6-14(25(22,23)19-8-10-24-11-9-19)12-15(16)17(21)18-13-4-2-1-3-5-13/h1-7,12,20H,8-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSWAMJSTAZACW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,4-dimethyl-1H-pyrazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2934856.png)

![Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2934863.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2934864.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide](/img/structure/B2934869.png)

![4-[(1-Methylpyrazol-3-yl)methyl]morpholine](/img/structure/B2934877.png)